molecular formula C8H6ClN3O2 B1458456 methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1352396-67-8

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1458456
CAS No.: 1352396-67-8
M. Wt: 211.6 g/mol
InChI Key: PERSMPFYDSKYFP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Key signals include a singlet at δ 3.95 ppm (3H, methyl ester), a doublet at δ 7.45 ppm (1H, H-6), and a broad singlet at δ 8.25 ppm (1H, H-4) . The absence of a proton at position 7 confirms the 7H tautomer .
  • ¹³C NMR : Peaks at δ 165.2 ppm (ester carbonyl) and δ 152.1 ppm (C-2 chloro-substituted carbon) are characteristic .

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch of ester) and 745 cm⁻¹ (C-Cl stretch) dominate the spectrum. N-H stretching of the pyrrole ring appears as a weak band near 3400 cm⁻¹ .

Mass Spectrometry

The molecular ion peak [M+H]⁺ is observed at m/z 212.02 , with fragmentation patterns including loss of COOCH₃ (m/z 153.01) and Cl (m/z 177.03) . High-resolution mass spectrometry confirms the empirical formula with a deviation of <2 ppm .

Thermodynamic and Kinetic Properties

Property Value Source
Melting Point Not reported
Solubility 0.79 mg/mL in water
LogP (Partition Coefficient) 1.49 (calculated)
Stability Stable at 2–8°C under inert atmosphere; hydrolyzes in alkaline conditions

The compound’s low aqueous solubility aligns with its moderate LogP, suggesting preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to ester hydrolysis under basic conditions, necessitating anhydrous storage .

Computational Modeling of Electronic Structure and Conformation

Density Functional Theory (DFT) calculations reveal:

  • Electrostatic Potential : The chloro substituent at position 2 creates a region of high electron density, while the ester group at position 5 contributes to a polarized electronic landscape .
  • Frontier Molecular Orbitals : The HOMO (-6.32 eV) localizes on the pyrrole ring, whereas the LUMO (-2.15 eV) resides on the pyrimidine moiety, indicating electrophilic reactivity at the pyrimidine core .
  • Conformational Analysis : The methyl ester group adopts a planar orientation relative to the pyrrole ring, minimizing steric hindrance. Intramolecular hydrogen bonding between N-7 and the ester carbonyl oxygen stabilizes the 7H tautomer .

Molecular dynamics simulations predict a solvent-accessible surface area (SASA) of 67.87 Ų, consistent with its moderate hydrophobicity .

Properties

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERSMPFYDSKYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC(=NC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Route via Acrylic Acid Coupling (Patent CN111303162B)

A notable industrially relevant method involves a multi-step synthesis starting from 5-bromo-2-chloro-N-substituted pyrimidine-4-amine derivatives, which are coupled with acrylic acid to form an intermediate acrylic acid derivative, followed by intramolecular cyclization and oxidation steps.

Key steps:

Step Description Reagents & Conditions Yield (%) Notes
1 Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid Metal nickel salt, cuprous iodide catalyst, triphenylphosphine ligand, DIPEA base, ethanol solvent, 65 °C, 8 h 73.1 Avoids palladium catalyst, uses nickel and copper catalysts
2 Intramolecular cyclization Cuprous chloride catalyst, triethylamine base, DMSO solvent, 70 °C, 12 h 97.6 Efficient cyclization under nitrogen atmosphere
3 Oxidation to final product DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidant, organic solvents (THF, dioxane, etc.), 40-70 °C Not specified Oxidation step to aromatize the pyrrolo ring

This method is advantageous due to the avoidance of expensive palladium catalysts and relatively high yields in the cyclization step. The use of nickel and copper catalysts makes it cost-effective for scale-up. The reaction conditions are carefully controlled to maintain temperature and inert atmosphere to ensure product purity and yield.

Protective Group Strategy and Halogenation (Literature)

For more complex derivatives, the 7-position nitrogen can be protected, followed by selective iodination at the 6-position, enabling further functionalization via Suzuki-Miyaura coupling. Although this is more relevant for substituted analogs, the methodology informs the preparation of the core scaffold.

Comparative Data Table of Preparation Methods

Method Starting Material Key Catalysts/Reagents Reaction Conditions Yield Advantages Limitations
Nickel/Copper catalyzed acrylic acid coupling and cyclization (Patent CN111303162B) 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine NiCl2, CuI, triphenylphosphine, DIPEA, DDQ 50-80 °C, nitrogen atmosphere 73.1% (coupling), 97.6% (cyclization) Cost-effective, avoids Pd catalyst, scalable Requires multi-step process, use of strong oxidant DDQ
Nucleophilic substitution on commercial 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Literature) 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Amines, EDC coupling agents Ambient to reflux Moderate to high Flexible for derivative synthesis Expensive starting material, multiple steps
Protective group and halogenation strategy (Literature) 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Iodination reagents, Suzuki coupling catalysts Variable Moderate Enables diverse substitution patterns More complex, less direct for methyl ester

Detailed Research Findings

  • The nickel/copper catalyzed method reported in patent CN111303162B demonstrates a practical industrial synthesis avoiding palladium catalysts, which are costly and sometimes toxic. The use of triphenylphosphine as a ligand and DIPEA as a base in ethanol solvent provides a good balance between reactivity and selectivity.

  • Intramolecular cyclization is efficiently promoted by cuprous chloride and triethylamine in dimethyl sulfoxide at 70 °C under nitrogen, achieving nearly quantitative yields.

  • The final oxidation step with DDQ is critical for aromatization to the fully conjugated pyrrolo[2,3-d]pyrimidine system, though it requires careful temperature control and inert atmosphere.

  • Literature methods using commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine allow for straightforward nucleophilic substitution and esterification but may be less cost-effective for large-scale synthesis.

  • The protective group and halogenation strategy enable further functionalization but are more suited for advanced medicinal chemistry applications rather than bulk synthesis of the methyl ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .

Mechanism of Action

The mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 4, 5, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological Relevance
Target Compound 2-Cl, 5-COOCH₃ C₈H₆ClN₃O₂ 211.61 Reference standard Nanomolar PIM1 kinase inhibition
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 7-CH₃, 5-COOH C₉H₇ClN₃O₂ 240.63 Carboxylic acid at C5; methyl at N7 Alters solubility and binding affinity
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5-F, 7-CH₃ C₇H₅ClFN₃ 185.59 Fluoro at C5; methyl at N7 Enhanced metabolic stability due to fluorine
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 4-NH₂, 5-COOCH₃ C₈H₇N₄O₂ 193.17 Amino group at C4 Potential for hydrogen bonding in target interactions
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-OH, 2,7-CH₃, 6-COOCH₂CH₃ C₁₂H₁₃ClN₃O₃ 269.68 Ethyl ester at C6; hydroxyl at C5 Increased steric hindrance and polarity

Biological Activity

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) relevant to this compound.

This compound is characterized by its pyrrolopyrimidine structure, which has been shown to exhibit various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The chlorination at the 2-position enhances its reactivity and biological profile.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolopyrimidines, including this compound, possess potent anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study reported IC50 values for certain derivatives against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with values ranging from 0.38 μM to 0.66 μM, indicating strong efficacy compared to standard treatments like Cabozantinib .

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
51A5490.66
51HeLa0.38
51MCF-70.44

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits significant anti-inflammatory activity. Studies indicate that related compounds inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of pro-inflammatory cytokines and pathways associated with inflammation.

Table 2: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives

CompoundTarget EnzymeIC50 (μM)Reference
5COX-20.04
6COX-20.04

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many pyrrolopyrimidine derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as CSF1R and RET. These kinases are often implicated in cancer progression and inflammatory diseases .
  • Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating key apoptotic proteins like Bax and Bcl-2, leading to increased cell death in malignancies such as HepG2 liver cancer cells .
  • Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at various phases, further contributing to their anticancer effects .

Case Studies

A notable study investigated the effects of a specific derivative on HepG2 cells, revealing that treatment resulted in a significant increase in apoptotic cells compared to control groups. The study highlighted the compound's ability to upregulate pro-apoptotic signals while downregulating anti-apoptotic factors, suggesting potential therapeutic applications in cancer treatment .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrrolopyrimidine scaffold significantly influence biological activity:

  • Substituents at Position 4 : Electron-withdrawing groups enhance potency against cancer cell lines.
  • Chlorination : The presence of chlorine at specific positions is crucial for maintaining high activity levels against targeted enzymes and receptors.

Table 3: Structure-Activity Relationships

PositionSubstituent TypeEffect on Activity
N-4Electron-withdrawingIncreased potency
C-2ChlorineEnhanced reactivity

Q & A

Q. What are the common synthetic routes for methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions starting with cyclization and functionalization. For example:

  • Cyclization : Intermediate pyrimidine derivatives (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) are cyclized under acidic or thermal conditions to form the pyrrolo[2,3-d]pyrimidine core .
  • Chlorination : Electrophilic substitution or halogenation agents (e.g., POCl₃) introduce the chlorine atom at the 2-position .
  • Esterification : Methylation of the carboxyl group is achieved via esterification with methanol under catalytic acidic conditions . Key challenges include controlling regioselectivity during chlorination and minimizing side reactions during cyclization.

Q. How is the compound characterized using spectroscopic techniques?

  • ¹H/¹³C NMR : Used to confirm the pyrrolo[2,3-d]pyrimidine scaffold and substituent positions. For example, aromatic protons in the pyrrole ring appear as distinct singlets (δ 7.5–8.5 ppm), while the methyl ester group resonates at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 242.03 for C₉H₇ClN₃O₂) .
  • FT-IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for kinase inhibitors targeting EGFR, VEGFR2, and CDK2. The chlorine atom enhances electrophilicity for nucleophilic substitution, while the methyl ester improves solubility for downstream functionalization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can reaction yields be optimized during the carboxylation step?

  • Ultrasonic Irradiation : Enhances mixing and reduces reaction time (e.g., 30–60 minutes vs. 2–4 hours under conventional heating) .
  • Solvent Selection : Aqueous-alcohol mixtures (e.g., ethanol/water) improve reagent solubility and reduce byproducts .
  • Catalysis : KHSO₄ or other mild acids accelerate esterification while minimizing decomposition . Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. How do structural modifications at the 2- and 5-positions affect kinase inhibition selectivity?

  • 2-Chloro Substitution : Increases binding affinity to ATP-binding pockets of kinases (e.g., IC₅₀ values < 100 nM for EGFR) by forming halogen bonds with backbone carbonyls .
  • 5-Carboxylate Group : Modulates solubility and enables conjugation with targeting moieties (e.g., PEG linkers). Replacing methyl with ethyl esters reduces metabolic stability . Comparative studies with analogs (e.g., 2-bromo or 5-nitro derivatives) show a 10-fold selectivity shift toward CDK2 over VEGFR2 .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay Conditions : Standardize kinase assay protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Structural Verification : Reconfirm regiochemistry via X-ray crystallography, as misassignment of chloro/ester positions can lead to conflicting results .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Identify electrophilic centers (e.g., C2 chlorine has a higher Fukui index than C4) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favor SNAr mechanisms) .
  • Docking Studies : Predict binding modes to kinases using AutoDock Vina, correlating binding scores with experimental IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.